1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde
CAS No.: 1152508-77-4
Cat. No.: VC2552103
Molecular Formula: C11H9N3O3
Molecular Weight: 231.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1152508-77-4 |
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Molecular Formula | C11H9N3O3 |
Molecular Weight | 231.21 g/mol |
IUPAC Name | 1-methyl-3-(4-nitrophenyl)pyrazole-4-carbaldehyde |
Standard InChI | InChI=1S/C11H9N3O3/c1-13-6-9(7-15)11(12-13)8-2-4-10(5-3-8)14(16)17/h2-7H,1H3 |
Standard InChI Key | BKLCGAXUHOFAOQ-UHFFFAOYSA-N |
SMILES | CN1C=C(C(=N1)C2=CC=C(C=C2)[N+](=O)[O-])C=O |
Canonical SMILES | CN1C=C(C(=N1)C2=CC=C(C=C2)[N+](=O)[O-])C=O |
Introduction
Structural Characteristics and Properties
Molecular Structure
1-Methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde is a heterocyclic compound belonging to the pyrazole family. Its structure consists of a five-membered pyrazole ring containing two adjacent nitrogen atoms, with specific substitutions:
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A methyl group at the N-1 position
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A 4-nitrophenyl substituent at the C-3 position
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A carbaldehyde (CHO) group at the C-4 position
This arrangement creates a molecule with multiple reactive sites and functional groups that contribute to its chemical behavior and potential applications. The structural similarity to 1-methyl-3-(4-nitrophenyl)-1h-pyrazole-4-carboxylic acid provides insights into its likely physical and chemical properties .
Physical Properties
Based on related pyrazole derivatives, 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde likely possesses the following physical properties:
Property | Value/Description |
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Appearance | Solid at room temperature |
Molecular Weight | Approximately 247 g/mol |
Solubility | Soluble in common organic solvents (chloroform, methanol, DMSO) |
Predicted CCS (Ų) | Approximately 150-155 (based on similar compounds) |
The presence of the nitro group enhances the compound's electron-withdrawing properties, while the carbaldehyde functional group contributes to its reactivity in various chemical transformations.
Synthesis Methods
General Synthetic Approaches
The synthesis of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde typically follows established methods for pyrazole-4-carbaldehyde derivatives. A viable synthetic route would involve:
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Formation of a hydrazone intermediate by reacting methylhydrazine with an appropriate β-diketone
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Cyclization to form the pyrazole ring
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Introduction of the nitrophenyl group at the C-3 position
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Formation of the carbaldehyde functionality at the C-4 position through the Vilsmeier-Haack reaction
Yield | Reaction Conditions | Notes |
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84% | 1-butyl-3-methylimidazolium hydrogen sulfate; 70°C; 2h | Green chemistry approach with ionic liquid as reaction medium |
These conditions could potentially be adapted for the synthesis of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde, providing an environmentally sustainable route to this compound.
Chemical Reactivity
Reactions of the Carbaldehyde Group
The carbaldehyde group at the C-4 position represents a key reactive site of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde. This functional group can participate in numerous reactions:
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Oxidation to the corresponding carboxylic acid
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Reduction to a primary alcohol
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Condensation reactions with amines to form imines
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Aldol condensations with other carbonyl compounds
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Wittig reactions to form alkenes
These transformations enable the use of this compound as a versatile building block in organic synthesis, particularly for constructing more complex heterocyclic systems of pharmaceutical interest.
Reactions of the Nitrophenyl Group
The nitro group on the phenyl substituent introduces additional reactivity patterns:
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Reduction to an amino group, which can be further functionalized
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Nucleophilic aromatic substitution reactions, facilitated by the electron-withdrawing effect of the nitro group
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Coordination with metal ions through the oxygen atoms of the nitro group
These reaction pathways expand the synthetic utility of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde in preparing derivatives with modified biological and physical properties.
Applications in Scientific Research
Medicinal Chemistry
Pyrazole derivatives containing nitrophenyl substituents have garnered significant attention in medicinal chemistry due to their diverse biological activities. Based on research with similar compounds, 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde may demonstrate:
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Potential anticancer activity through inhibition of tubulin polymerization
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Anti-inflammatory properties through modulation of cytokine production
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Antimicrobial activity against various bacterial and fungal strains
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Antioxidant properties that could be beneficial in treating oxidative stress-related conditions
The carbaldehyde functionality allows for further derivatization to optimize these biological activities, making this compound a valuable starting material for drug development.
Material Science Applications
Compounds structurally related to 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde have shown promise in material science applications, particularly in nonlinear optics (NLO). The combination of electron-donating and electron-withdrawing groups within the molecule creates an electronic push-pull system that enhances NLO properties.
Application | Property | Potential Use |
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Nonlinear Optics | Second-order NLO response | Ultrafast optical switching devices |
Photosensitive Materials | Light-responsive behavior | Photoactive components in sensors |
Coordination Chemistry | Metal-binding capability | Development of novel catalysts |
The nitro group in particular contributes significantly to these properties due to its strong electron-withdrawing nature, while the carbaldehyde group provides opportunities for further functionalization.
Biological Activities
Enzyme Inhibition
Pyrazole derivatives with structures similar to 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde have demonstrated enzyme inhibitory activities. The compound's structure suggests potential interactions with enzyme active sites through:
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Hydrogen bonding interactions via the carbaldehyde oxygen
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π-π stacking interactions through the aromatic rings
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Electrostatic interactions involving the nitro group
These interactions could enable the compound to inhibit specific enzymes involved in disease processes, making it a candidate for therapeutic development.
Comparison with Similar Compounds
Structural Analogs
Several compounds share structural similarities with 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde, each with distinct features that affect their properties and applications:
These structural differences result in variations in physical properties, chemical reactivity, and biological activities, allowing for tailored applications in diverse research fields.
Structure-Activity Relationships
Comparing 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde with its structural analogs reveals important structure-activity relationships:
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The nature of the substituent at the N-1 position (methyl vs. phenyl) affects the compound's solubility and binding properties
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The functional group at the C-4 position (carbaldehyde vs. carboxylic acid) influences reactivity and hydrogen bonding capabilities
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Additional substituents at the C-5 position (hydrogen vs. chloro) modify the electronic distribution within the pyrazole ring
Understanding these relationships facilitates the rational design of derivatives with optimized properties for specific applications in medicinal chemistry and materials science.
Analytical Characterization
Spectroscopic Properties
The structural features of 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde give rise to characteristic spectroscopic properties that facilitate its identification and characterization:
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NMR Spectroscopy: The carbaldehyde proton typically appears as a singlet at approximately 9-10 ppm in ¹H NMR, while the pyrazole C-5 proton would show as a singlet around 8-8.5 ppm. The methyl group at N-1 would appear as a singlet at approximately 3.5-4.0 ppm.
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IR Spectroscopy: The compound would exhibit characteristic absorption bands for the carbaldehyde (C=O stretch at approximately 1680-1700 cm⁻¹) and nitro group (asymmetric and symmetric NO₂ stretching at approximately 1520-1540 cm⁻¹ and 1340-1360 cm⁻¹, respectively).
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Mass Spectrometry: Based on similar compounds, 1-methyl-3-(4-nitrophenyl)-1H-pyrazole-4-carbaldehyde would likely show the following characteristic m/z values:
Adduct | m/z (predicted) |
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[M+H]+ | Approximately 232 |
[M+Na]+ | Approximately 254 |
[M-H]- | Approximately 230 |
These spectroscopic properties provide valuable tools for confirming the structure and purity of synthesized samples.
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